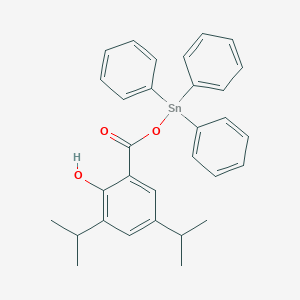
Triphenyltin 3,5-diisopropylsalicylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Triphenyltin 3,5-diisopropylsalicylate is an organotin compound with the molecular formula C31H32O3Sn. It is a derivative of triphenyltin, where the tin atom is bonded to three phenyl groups and one 3,5-diisopropylsalicylate group. This compound is known for its applications in various fields, including agriculture, medicine, and materials science, due to its unique chemical properties and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of triphenyltin 3,5-diisopropylsalicylate typically involves the reaction of triphenyltin hydroxide with 3,5-diisopropylsalicylic acid. The reaction is carried out in an organic solvent such as toluene or dichloromethane under reflux conditions. The general reaction scheme is as follows:
(C6H5)3SnOH+C13H18O3→(C6H5)3SnO2C13H18+H2O
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of reactants to the desired product while minimizing by-products. The use of catalysts and controlled temperature and pressure conditions are common practices in industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
Triphenyltin 3,5-diisopropylsalicylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form triphenyltin oxide derivatives.
Reduction: Reduction reactions can convert the compound to triphenyltin hydride.
Substitution: The salicylate group can be substituted with other ligands, leading to the formation of different organotin compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Ligand exchange reactions often involve the use of halides or other nucleophiles.
Major Products Formed
Oxidation: Triphenyltin oxide derivatives.
Reduction: Triphenyltin hydride.
Substitution: Various organotin compounds with different ligands.
Scientific Research Applications
Triphenyltin 3,5-diisopropylsalicylate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its effects on cellular processes and as a potential biocide.
Medicine: Investigated for its antitumor and antimicrobial properties.
Industry: Utilized in the production of materials with specific properties, such as antifouling coatings.
Mechanism of Action
The mechanism of action of triphenyltin 3,5-diisopropylsalicylate involves its interaction with cellular proteins and enzymes. The compound can bind to the active sites of enzymes, inhibiting their activity and disrupting cellular processes. It is known to affect the mitochondrial function, leading to the production of reactive oxygen species and inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- Triphenyltin hydroxide
- Triphenyltin chloride
- Triphenyltin acetate
- Triphenyltin hydride
Uniqueness
Triphenyltin 3,5-diisopropylsalicylate is unique due to the presence of the 3,5-diisopropylsalicylate group, which imparts specific chemical and biological properties. This compound exhibits enhanced stability and bioactivity compared to other triphenyltin derivatives, making it a valuable compound for various applications .
Properties
CAS No. |
143716-16-9 |
|---|---|
Molecular Formula |
C31H32O3Sn |
Molecular Weight |
571.3 g/mol |
IUPAC Name |
2-carboxy-4,6-di(propan-2-yl)phenolate;triphenylstannanylium |
InChI |
InChI=1S/C13H18O3.3C6H5.Sn/c1-7(2)9-5-10(8(3)4)12(14)11(6-9)13(15)16;3*1-2-4-6-5-3-1;/h5-8,14H,1-4H3,(H,15,16);3*1-5H;/q;;;;+1/p-1 |
InChI Key |
SZGSZYHIADMUDS-UHFFFAOYSA-M |
SMILES |
CC(C)C1=CC(=C(C(=C1)C(=O)O[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)O)C(C)C |
Isomeric SMILES |
CC(C)C1=CC(=C(C(=C1)C(=O)[O-])O)C(C)C.C1=CC=C(C=C1)[Sn+](C2=CC=CC=C2)C3=CC=CC=C3 |
Canonical SMILES |
CC(C)C1=CC(=C(C(=C1)C(=O)O)[O-])C(C)C.C1=CC=C(C=C1)[Sn+](C2=CC=CC=C2)C3=CC=CC=C3 |
Synonyms |
TPT-DPS triphenyltin 3,5-diisopropylsalicylate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















